molecular formula C14H9F3N2O B1396858 4-(2-Trifluoromethylbenzyloxy)pyridine-2-carbonitrile CAS No. 1219454-17-7

4-(2-Trifluoromethylbenzyloxy)pyridine-2-carbonitrile

Cat. No.: B1396858
CAS No.: 1219454-17-7
M. Wt: 278.23 g/mol
InChI Key: WPTKRTZQDJLTHF-UHFFFAOYSA-N
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Description

4-(2-Trifluoromethylbenzyloxy)pyridine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C14H9F3N2O and a molecular weight of 278.23 g/mol. This compound features a pyridine ring substituted with a trifluoromethylbenzyloxy group and a carbonitrile group, making it a valuable intermediate in various chemical syntheses and applications.

Biochemical Analysis

Biochemical Properties

4-(2-Trifluoromethylbenzyloxy)pyridine-2-carbonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and the context of the reaction .

Additionally, this compound has been observed to interact with certain proteins involved in cellular signaling pathways. These interactions can influence the activity of signaling proteins, thereby affecting downstream biochemical processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the activity of key signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation.

Moreover, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins. This can lead to changes in the expression levels of genes involved in critical cellular functions, including cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to active sites of enzymes, leading to either inhibition or activation of enzymatic activity. For example, its interaction with cytochrome P450 enzymes can result in the inhibition of enzyme activity, thereby affecting the metabolism of various substrates .

Furthermore, this compound can influence gene expression by binding to transcription factors and modulating their activity. This can lead to changes in the transcriptional regulation of target genes, ultimately affecting cellular functions .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound has been shown to exhibit stability under certain conditions, but it can also undergo degradation over time, leading to changes in its biochemical activity . Long-term studies have indicated that prolonged exposure to this compound can result in sustained effects on cellular function, including alterations in cell signaling and gene expression .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, this compound can modulate enzyme activity and cellular signaling pathways without causing significant toxicity. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity, due to its interaction with critical enzymes and proteins involved in cellular metabolism .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can further participate in biochemical reactions . The compound’s metabolism can also affect metabolic flux and the levels of key metabolites in cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Trifluoromethylbenzyloxy)pyridine-2-carbonitrile typically involves the reaction of 2-chloropyridine-4-carbonitrile with 2-trifluoromethylbenzyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-Trifluoromethylbenzyloxy)pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The trifluoromethylbenzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while reduction can produce primary amines .

Scientific Research Applications

4-(2-Trifluoromethylbenzyloxy)pyridine-2-carbonitrile has a broad range of applications in scientific research, including:

    Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.

    Medicine: It is a key intermediate in the synthesis of drugs targeting specific biological pathways.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)pyridine-2-carbonitrile: Similar structure but lacks the benzyloxy group.

    2-Cyano-4-(trifluoromethyl)pyridine: Another related compound with a different substitution pattern.

Uniqueness

4-(2-Trifluoromethylbenzyloxy)pyridine-2-carbonitrile is unique due to the presence of both the trifluoromethylbenzyloxy group and the carbonitrile group on the pyridine ring. This combination imparts distinct physicochemical properties and reactivity, making it a valuable intermediate in various chemical syntheses.

Biological Activity

4-(2-Trifluoromethylbenzyloxy)pyridine-2-carbonitrile is a heterocyclic compound characterized by a pyridine ring substituted with a trifluoromethylbenzyloxy group and a carbonitrile group. Its unique structure suggests potential biological activities, particularly in the context of enzyme interactions and cellular signaling pathways. This article delves into the biological activity of this compound, highlighting its mechanisms of action, biochemical interactions, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C14H9F3N2O
  • Molecular Weight : 278.23 g/mol
  • CAS Number : 1219454-17-7

The compound's structure includes a pyridine ring that enhances its ability to interact with various biological targets, making it an important candidate for further research.

Target Interactions

This compound interacts with several key biological targets, including:

  • Cytochrome P450 Enzymes : These enzymes are pivotal in the metabolism of xenobiotics and endogenous compounds. The compound can modulate their activity, leading to either inhibition or activation depending on the specific enzyme involved.
  • Signaling Proteins : The compound has been shown to influence cellular signaling pathways, particularly the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation.

Biochemical Pathways

The compound's interaction with cytochrome P450 enzymes leads to alterations in metabolic pathways, affecting the bioavailability and efficacy of various substrates. This modulation can have significant implications for drug metabolism and toxicity.

Cellular Effects

Research indicates that this compound can significantly affect cellular functions:

  • Gene Expression : The compound influences gene expression by interacting with transcription factors, leading to changes in the regulation of genes involved in critical cellular processes such as apoptosis and cell cycle regulation.
  • Cell Proliferation : It has been observed to alter cell proliferation rates through its effects on signaling pathways.

Dosage Effects in Animal Models

In vivo studies have demonstrated that the biological effects of this compound are dose-dependent:

  • Low Doses : At lower concentrations, it modulates enzyme activity without significant toxicity.
  • High Doses : Increased dosages can lead to toxic effects, including hepatotoxicity and nephrotoxicity due to its interactions with critical metabolic enzymes.

Case Study 1: Enzyme Interaction

A study explored the interaction of this compound with cytochrome P450 enzymes. Results indicated that at specific concentrations, the compound acted as an inhibitor, significantly altering the metabolism of co-administered drugs. This finding underscores its potential impact on pharmacokinetics in therapeutic contexts.

Case Study 2: Cancer Therapeutics

In another investigation focused on cancer therapy, derivatives of pyridine compounds similar to this compound were evaluated for their inhibitory effects on receptor tyrosine kinases (c-Met and VEGFR-2). Compounds exhibiting similar structural motifs showed promising results in inhibiting tumor growth, suggesting that this class of compounds could be further explored for anticancer applications .

Summary Table of Biological Activities

Biological ActivityObservations/Findings
Cytochrome P450 InteractionModulation of enzyme activity; potential drug interactions
Gene Expression ModulationAltered expression levels affecting apoptosis and proliferation
ToxicityDose-dependent toxicity observed in animal models
Potential Therapeutic UsePromising results in cancer therapy studies

Properties

IUPAC Name

4-[[2-(trifluoromethyl)phenyl]methoxy]pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N2O/c15-14(16,17)13-4-2-1-3-10(13)9-20-12-5-6-19-11(7-12)8-18/h1-7H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPTKRTZQDJLTHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC(=NC=C2)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.